molecular formula C7H9N3O3 B14912668 N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14912668
M. Wt: 183.16 g/mol
InChI Key: IMWKGLVZTJQVGM-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a hydroxyethyl group, a carboxamide group, and a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2-hydroxyethylamine with a suitable pyridazine derivative under controlled conditions. One common method involves the condensation of 2-hydroxyethylamine with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-(2-carboxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide.

    Reduction: Formation of N-(2-hydroxyethyl)-6-hydroxy-1,6-dihydropyridazine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds such as:

    N-(2-hydroxyethyl)pyridazine-3-carboxamide: Lacks the oxo group, resulting in different chemical reactivity and biological activity.

    N-(2-hydroxyethyl)-2-pyrrolidone: Contains a pyrrolidone ring instead of a dihydropyridazine ring, leading to different physical and chemical properties.

    N-(2-hydroxyethyl)ethylenediamine: Contains an ethylenediamine backbone, which affects its coordination chemistry and biological interactions.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

N-(2-hydroxyethyl)-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C7H9N3O3/c11-4-3-8-7(13)5-1-2-6(12)10-9-5/h1-2,11H,3-4H2,(H,8,13)(H,10,12)

InChI Key

IMWKGLVZTJQVGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NN=C1C(=O)NCCO

Origin of Product

United States

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